molecular formula C14H24O4 B14730888 Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate CAS No. 6305-60-8

Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate

Cat. No.: B14730888
CAS No.: 6305-60-8
M. Wt: 256.34 g/mol
InChI Key: XHKWBQKXDINSRI-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in nature. This particular compound features a cyclohexyl group, which is a six-membered carbon ring, and an acetyloxy group, which is an ester functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate typically involves esterification reactions. One common method is the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.

    Reduction: 3-cyclohexyl-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.

    Ethyl 3-(hydroxy)-3-cyclohexyl-2-methylpropanoate: A similar compound where the acetyloxy group is replaced with a hydroxy group.

Uniqueness

Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate is unique due to the presence of both a cyclohexyl group and an acetyloxy group. This combination allows for a variety of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

6305-60-8

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

ethyl 3-acetyloxy-3-cyclohexyl-2-methylpropanoate

InChI

InChI=1S/C14H24O4/c1-4-17-14(16)10(2)13(18-11(3)15)12-8-6-5-7-9-12/h10,12-13H,4-9H2,1-3H3

InChI Key

XHKWBQKXDINSRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C1CCCCC1)OC(=O)C

Origin of Product

United States

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